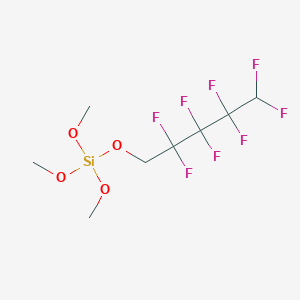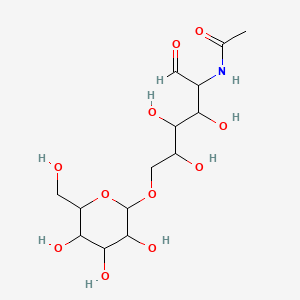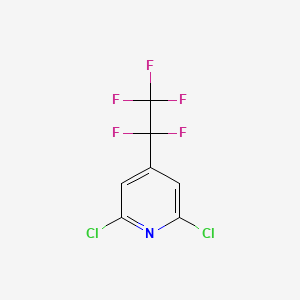
2,6-Dichloro-4-(pentafluoroethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-4-(pentafluoroethyl)pyridine is a halogenated pyridine derivative with the molecular formula C7H2Cl2F5N. This compound is characterized by the presence of two chlorine atoms and a pentafluoroethyl group attached to the pyridine ring. It is a valuable intermediate in organic synthesis and finds applications in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(pentafluoroethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 2,6-dichloropyridine with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-4-(pentafluoroethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of partially or fully dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used as oxidizing agents. The reactions are performed under mild conditions to avoid over-oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed. The reactions are conducted in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Dehalogenated pyridine derivatives.
Applications De Recherche Scientifique
2,6-Dichloro-4-(pentafluoroethyl)pyridine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as fluorinated polymers and liquid crystals.
Chemical Biology: The compound is used as a probe to study biological processes and enzyme mechanisms.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-4-(pentafluoroethyl)pyridine involves its interaction with nucleophilic sites in biological molecules. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, thereby affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-4-(trifluoromethyl)pyridine
- 2,6-Dichloro-4-(difluoromethyl)pyridine
- 2,6-Dichloro-4-(fluoromethyl)pyridine
Uniqueness
2,6-Dichloro-4-(pentafluoroethyl)pyridine is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive towards nucleophiles compared to its analogs with fewer fluorine atoms. Additionally, the pentafluoroethyl group enhances the compound’s lipophilicity, which can influence its biological activity and solubility in organic solvents.
Propriétés
Formule moléculaire |
C7H2Cl2F5N |
|---|---|
Poids moléculaire |
265.99 g/mol |
Nom IUPAC |
2,6-dichloro-4-(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C7H2Cl2F5N/c8-4-1-3(2-5(9)15-4)6(10,11)7(12,13)14/h1-2H |
Clé InChI |
ZLHWOLFCTCTYCM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1Cl)Cl)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


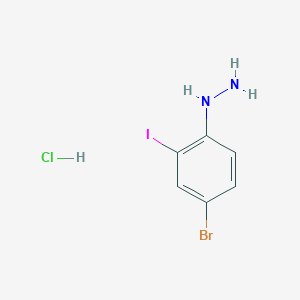
![Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)
![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)
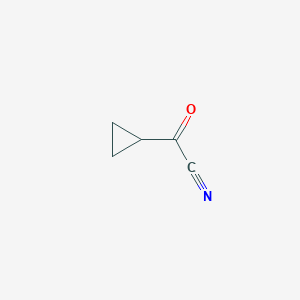



![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)

